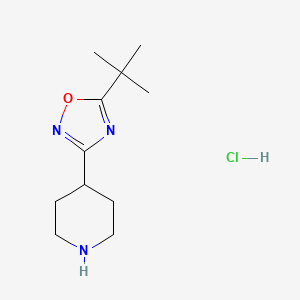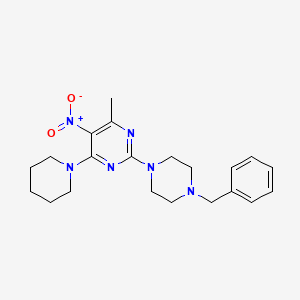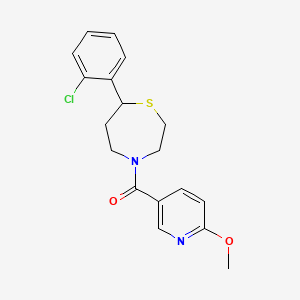
1-ethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide, also known as ETPC, is a chemical compound that has gained significant attention in the field of scientific research. This heterocyclic compound has a unique structure that makes it a potential candidate for various applications.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Donohue et al. (2002) focused on the synthesis of a library of carboxamides, including similar compounds to the one . This research demonstrates the diverse possibilities of synthesizing such compounds and their potential biological applications, particularly in toxicology studies, as some compounds were found toxic to C. elegans (Donohue et al., 2002).
Reaction Mechanisms and Structural Analysis
The work of Ledenyova et al. (2018) delves into the reaction mechanisms involving similar carboxylates, offering insights into the structural complexities and potential applications in understanding chemical interactions at the molecular level (Ledenyova et al., 2018).
Agrochemical Applications
Zhao et al. (2017) investigated novel fluorine-containing pyrazole carboxamides, akin to the compound , revealing their applications in agriculture, particularly as nematocidal agents against M. incognita (Zhao et al., 2017).
Antituberculosis and Cytotoxicity Studies
A study by Jeankumar et al. (2013) on similar thiazole-aminopiperidine hybrid analogues provides valuable insights into their potential use in developing treatments for tuberculosis and their cytotoxicity profiles (Jeankumar et al., 2013).
Anti-Tumor Properties
Research by Nassar et al. (2015) showcases the potential of similar pyrazole derivatives as anti-tumor agents, highlighting their efficacy against various cancer cell lines (Nassar et al., 2015).
Interaction with Biological Macromolecules
A study by Yu et al. (2017) on Ni(II) complexes with Schiff base ligands, including similar carboxylates, provides insights into their interaction with biological macromolecules and their cytotoxicity, suggesting potential medical applications (Yu et al., 2017).
properties
IUPAC Name |
2-ethyl-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c1-2-13-7(3-4-11-13)8(14)12-9-10-5-6-15-9/h3-6H,2H2,1H3,(H,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQJWKNRHQBZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-(thiazol-2-yl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2463087.png)
![Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2463089.png)




![1-(4-chlorophenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2463096.png)
![Tert-butyl N-[2-[propan-2-yl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2463097.png)
![6-(carboxymethyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2463100.png)
![3-Azabicyclo[3.1.0]hexane-3-carboxylic acid, 6-(2-bromoacetyl)-, 1,1-dimethylethyl ester](/img/structure/B2463102.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2463104.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methoxy-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2463109.png)